3-(p-Tolyl)-5-(tosylmethyl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

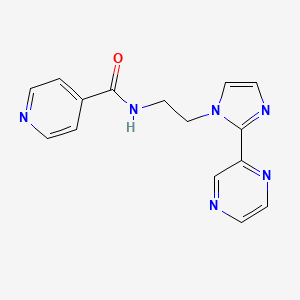

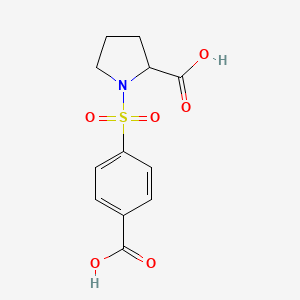

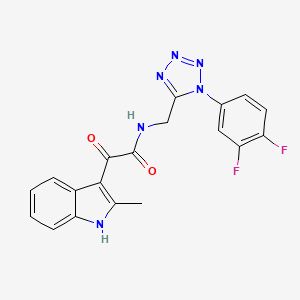

The compound “3-(p-Tolyl)-5-(tosylmethyl)-1,2,4-oxadiazole” is a complex organic molecule. It contains a tolyl group, which is a functional group related to toluene and has the general formula CH3C6H4−R . The tosylmethyl part suggests the presence of a tosyl group, which is a good leaving group in nucleophilic substitutions . The 1,2,4-oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms .

Synthesis Analysis

While specific synthesis methods for this compound are not available, tolyl groups are often introduced into compounds by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .

Chemical Reactions Analysis

The tolyl group in the molecule can participate in various chemical reactions. For example, tolyl sulfonates are excellent leaving groups in nucleophilic substitutions .

Scientific Research Applications

Therapeutic Applications

Oxadiazole derivatives, including compounds structurally related to 3-(p-Tolyl)-5-(tosylmethyl)-1,2,4-oxadiazole, have been extensively studied for their therapeutic worth. These compounds are known for their ability to bind effectively with different enzymes and receptors in biological systems, facilitating a variety of bioactivities. They exhibit a broad spectrum of pharmacological activities such as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents, thereby contributing significantly to the development of novel therapeutic agents (Verma et al., 2019).

Synthesis and Chemical Applications

Innovative methods for the synthesis of oxadiazole derivatives and their significant role in medicinal applications have been the focus of recent research. These methods allow for the development of new medicinal species for treating numerous diseases, underscoring the importance of oxadiazole cores in drug development (Nayak & Poojary, 2019).

Sensor Development and Material Science

The oxadiazole scaffolds are also pivotal in the synthesis of fluorescent frameworks, especially in the development of chemosensors. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites make them a prominent choice for metal-ion sensors. This application is crucial in environmental monitoring, diagnostics, and research laboratories (Sharma et al., 2022).

Antimicrobial Activity

The antimicrobial activity of 1,3,4-oxadiazole derivatives, including those related to 3-(p-Tolyl)-5-(tosylmethyl)-1,2,4-oxadiazole, is a promising area of study. These compounds have shown activity against a variety of pathogens, including bacteria, fungi, and viruses. The development of new compounds with antimicrobial properties is crucial in the fight against drug-resistant strains of microbes (Glomb & Świątek, 2021).

properties

IUPAC Name |

3-(4-methylphenyl)-5-[(4-methylphenyl)sulfonylmethyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-12-3-7-14(8-4-12)17-18-16(22-19-17)11-23(20,21)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEONFUFQUNBEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-Methylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2430348.png)

![[(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-10'-yl)oxy]acetic acid](/img/structure/B2430357.png)

![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2430359.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2430360.png)

![3-O-Benzyl 8-O-tert-butyl 1-formyl-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B2430367.png)

![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B2430370.png)